N-((3-(四氢-2H-噻吩-4-基)-1,2,4-恶二唑-5-基)甲基)-2-(3-(三氟甲基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H18F3N3O2S and its molecular weight is 385.41. The purity is usually 95%.
BenchChem offers high-quality N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和结构分析
恶二唑衍生物的核磁共振研究
合成了一个新的恶二唑衍生物,其中包括苯并咪唑部分,并通过核磁共振技术确定了其结构,突出了在恶二唑化合物中进行结构阐明的必要性 (李英君,2012).
抗菌恶二唑衍生物的合成
合成各种恶二唑衍生物,展示出显著的抗菌活性,展示了这些化合物在医学研究中的潜力 (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).
噻唑衍生物的抗癌活性
合成和评估噻唑衍生物的抗癌活性,强调了恶二唑化合物在癌症研究中的作用 (A. Evren, L. Yurttaş, Busra Eksellı, Gülşen Akalın-Çiftçi, 2019).
生物学评估和药理学潜力
抗菌评估
对恶二唑化合物的研究揭示了它们的抗菌和溶血活性,提供了对其潜在医学应用的见解 (Samreen Gul, Aziz‐ur‐Rehman, M. Abbasi, K. Khan, K. Nafeesa, A. Siddiqa, M. Akhtar, M. Shahid, Zinayyera Subhani, 2017).
作为 CRMP 1 抑制剂的评估
评估了恶二唑衍生物作为塌陷反应介质蛋白 1 (CRMP 1) 抑制剂的作用,表明它们在肺癌治疗中的重要性 (Ishan I. Panchal, R. Rajput, Ashish D. Patel, 2020).
计算和药理学评估
评估了恶二唑和吡唑新衍生物的毒性、肿瘤抑制、抗氧化、镇痛和抗炎作用,突出了它们多样的药理学潜力 (M. Faheem, 2018).
抗真菌和凋亡效应
- 对念珠菌属的抗真菌和凋亡效应:三唑-恶二唑化合物显示出有效的抗真菌和凋亡效应,表明它们在抗真菌疗法中的应用 (B. Çavușoğlu, L. Yurttaş, Z. Cantürk, 2018).
构效关系研究
- 杂环衍生物的构效关系:研究三唑衍生物的结构与活性之间的关系有助于了解这些化合物的药理效力 (D. Kumudha, 2016).
属性
IUPAC Name |
N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c18-17(19,20)13-3-1-2-11(8-13)9-14(24)21-10-15-22-16(23-25-15)12-4-6-26-7-5-12/h1-3,8,12H,4-7,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABDJUVGHRUURZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。